1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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Overview
Description
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its fused ring structure, which includes a thiazole ring and a quinazoline ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization under acidic or basic conditions . Another approach involves the use of thioamides and hydrazonoyl halides in the presence of triethylamine, leading to the formation of the thiazoloquinazoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives. Substitution reactions can introduce various functional groups into the quinazoline ring, enhancing its biological activity .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors involved in oxidative stress and inflammation pathways. The compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: Another heterocyclic compound with a similar quinazoline core but lacking the thiazole ring.
Thiazolo[3,2-b]quinazoline: A closely related compound with a different fusion pattern of the thiazole and quinazoline rings.
Uniqueness
1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific ring fusion and the presence of a methyl group at the 1-position.
Properties
IUPAC Name |
1-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-6-15-11-12-10(14)8-4-2-3-5-9(8)13(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINNVANMOSFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=O)C3=CC=CC=C3N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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